5-Chloro-2-isopropoxy-3-methoxybenzaldehyde
Description
5-Chloro-2-isopropoxy-3-methoxybenzaldehyde (CAS: 827593-20-4) is a substituted benzaldehyde derivative featuring a chloro group at position 5, an isopropoxy group at position 2, and a methoxy group at position 2. This compound belongs to a class of aromatic aldehydes with tailored electronic and steric properties due to its substituent arrangement. Such derivatives are frequently utilized as intermediates in pharmaceutical synthesis, agrochemicals, and materials science due to their reactivity and structural versatility .
The molecular formula is C₁₂H₁₅ClO₃, with a molecular weight of 242.70 g/mol. The isopropoxy and methoxy groups contribute to its moderate polarity, influencing solubility in organic solvents like chloroform or methanol.
Properties
IUPAC Name |
5-chloro-3-methoxy-2-propan-2-yloxybenzaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13ClO3/c1-7(2)15-11-8(6-13)4-9(12)5-10(11)14-3/h4-7H,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZWOOAUXTBHPQPI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC1=C(C=C(C=C1OC)Cl)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13ClO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50598861 | |
| Record name | 5-Chloro-3-methoxy-2-[(propan-2-yl)oxy]benzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50598861 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
228.67 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
827593-20-4 | |
| Record name | 5-Chloro-3-methoxy-2-[(propan-2-yl)oxy]benzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50598861 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Route
- Starting Material: 5-chloro-2-hydroxy-3-methoxybenzaldehyde
- Alkylating Agent: Isopropyl bromide or isopropanol
- Base: Potassium carbonate or cesium carbonate
- Solvent: Acetone, dimethylformamide (DMF), or isopropanol
- Conditions: Reflux or elevated temperature (e.g., 60 °C) for extended periods (16–40 hours)
The reaction proceeds by deprotonation of the phenolic hydroxyl group by the base, forming a phenolate ion that then attacks the alkyl halide or undergoes nucleophilic substitution with isopropanol in the presence of a carbonate base.
Typical Laboratory Procedure
- Dissolve 5-chloro-2-hydroxy-3-methoxybenzaldehyde in acetone or DMF.
- Add potassium carbonate as a base.
- Add isopropyl bromide dropwise.
- Reflux the mixture for 16–40 hours.
- Upon completion, cool the reaction mixture, filter off inorganic salts.
- Concentrate and purify the product by recrystallization or column chromatography.
Industrial Scale Considerations
Industrial synthesis is less documented but would involve:
- Scaling up the above laboratory procedure.
- Optimization of reaction time and temperature to maximize yield and minimize by-products.
- Use of continuous flow reactors to improve heat and mass transfer.
- Purification by recrystallization or advanced chromatographic techniques to ensure product purity.
| Parameter | Typical Value | Notes |
|---|---|---|
| Base | Potassium carbonate or cesium carbonate | Cesium carbonate often gives higher yields |
| Solvent | Acetone, DMF, or isopropanol | Isopropanol used in some protocols as solvent and alkyl source |
| Temperature | 60 °C to reflux (approx. 56–80 °C) | Higher temperatures favor reaction rate |
| Reaction Time | 16 to 40 hours | Longer times improve conversion |
| Yield | 74% to 95% | Dependent on base, solvent, and time |
Use of cesium carbonate as a base in isopropanol at 60 °C for 16 hours can achieve yields up to 95% for related isopropoxy-substituted aromatic compounds, indicating a high efficiency of this method for similar substrates.
Potassium carbonate under reflux in isopropanol for about 40 hours also provides good yields (~82%) but requires longer reaction times.
The choice of base and solvent significantly affects the reaction kinetics and product purity. Cesium carbonate, due to its higher solubility and stronger basicity, often leads to higher yields and cleaner reactions.
The key reaction is an alkylation (nucleophilic substitution) of the phenolic hydroxyl group:
$$
\text{5-chloro-2-hydroxy-3-methoxybenzaldehyde} + \text{isopropyl bromide} \xrightarrow[\text{acetone}]{\text{K}2\text{CO}3, \text{reflux}} \text{5-chloro-2-isopropoxy-3-methoxybenzaldehyde}
$$
Side reactions such as over-alkylation or substitution at other positions are minimal under controlled conditions.
| Method | Base | Solvent | Temperature | Time | Yield (%) | Notes |
|---|---|---|---|---|---|---|
| Alkylation with isopropyl bromide | Potassium carbonate | Acetone | Reflux | 16–40 h | 74–82 | Traditional method, longer time needed |
| Alkylation with isopropanol | Cesium carbonate | Isopropanol | 60 °C | 16 h | Up to 95 | Higher yield, milder conditions |
The preparation of this compound is efficiently achieved via alkylation of 5-chloro-2-hydroxy-3-methoxybenzaldehyde using isopropyl bromide or isopropanol in the presence of carbonate bases. Cesium carbonate in isopropanol at moderate temperatures offers a superior yield and milder reaction conditions compared to potassium carbonate in acetone under reflux. Industrial scale-up would focus on optimizing these parameters to maximize yield and purity while minimizing reaction time.
Chemical Reactions Analysis
Types of Reactions
5-Chloro-2-isopropoxy-3-methoxybenzaldehyde can undergo several types of chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The chloro substituent can be replaced by other nucleophiles through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3) in acidic conditions.
Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).
Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used in the presence of a base like sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu).
Major Products Formed
Oxidation: 5-Chloro-2-isopropoxy-3-methoxybenzoic acid.
Reduction: 5-Chloro-2-isopropoxy-3-methoxybenzyl alcohol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Medicinal Chemistry Applications
5-Chloro-2-isopropoxy-3-methoxybenzaldehyde serves as a versatile building block in the synthesis of biologically active compounds. Its structural features allow for modifications that enhance pharmacological properties.
- Anticancer Agents : Research indicates that derivatives of this compound can act as inhibitors of specific cancer-related proteins. For instance, compounds derived from similar benzaldehyde scaffolds have shown potential in targeting WDR5, a protein implicated in mixed lineage leukemia, suggesting that 5-chloro derivatives could be explored for similar applications .
- Antimicrobial Activity : The compound's derivatives have been studied for their antimicrobial properties. The presence of the chloro and methoxy groups may contribute to enhanced activity against various bacterial strains .
Synthetic Applications
The compound is utilized as an intermediate in the synthesis of various organic molecules:
- Synthesis of Isoquinolines : this compound is a precursor for synthesizing isoquinoline derivatives, which are important in pharmaceuticals due to their diverse biological activities . The synthetic pathway typically involves reactions such as cyclization and functional group transformations.
- Building Block for Heterocycles : It is used to create bicyclic structures and heterocycles through reactions such as Friedel-Crafts acylation and Wittig reactions. These heterocycles are often found in drug candidates and can exhibit a range of biological activities .
Case Study 1: Synthesis of Isoquinoline Derivatives
In a study focused on synthesizing isoquinoline derivatives using this compound, researchers demonstrated a multi-step synthetic route involving initial formation of an intermediate followed by cyclization. The resulting isoquinolines exhibited potent activity against cancer cell lines, highlighting the compound's utility in drug discovery.
Case Study 2: Antimicrobial Activity Assessment
Another investigation assessed the antimicrobial efficacy of various derivatives synthesized from this compound. The study employed standard disk diffusion methods against a panel of pathogens, revealing that certain modifications significantly enhanced antibacterial activity, making these derivatives promising candidates for further development.
Data Table: Summary of Applications
Mechanism of Action
The mechanism of action of 5-Chloro-2-isopropoxy-3-methoxybenzaldehyde depends on the specific reactions it undergoes. For example, in oxidation reactions, the aldehyde group is converted to a carboxylic acid through the transfer of electrons to the oxidizing agent. In reduction reactions, the aldehyde group is converted to an alcohol through the addition of hydrogen atoms from the reducing agent. The molecular targets and pathways involved would vary based on the specific application and reaction conditions.
Comparison with Similar Compounds
Table 1: Structural Comparison of Selected Benzaldehyde Derivatives
| Compound Name | CAS Number | Substituents (Positions) | Molecular Formula | Molecular Weight (g/mol) |
|---|---|---|---|---|
| This compound | 827593-20-4 | 2-isopropoxy, 3-methoxy, 5-chloro | C₁₂H₁₅ClO₃ | 242.70 |
| 5-Chloro-2,3-dimethoxybenzaldehyde | 86232-28-2 | 2-methoxy, 3-methoxy, 5-chloro | C₉H₉ClO₃ | 200.62 |
| 5-Chloro-3-methoxy-2-propoxybenzaldehyde | 828272-37-3 | 2-propoxy, 3-methoxy, 5-chloro | C₁₁H₁₃ClO₃ | 228.67 |
| 5-Chloro-2-isopropoxy-4-methylbenzaldehyde | 1503396-31-3 | 2-isopropoxy, 4-methyl, 5-chloro | C₁₁H₁₃ClO₂ | 212.67 |
Key Observations :
Steric Effects : The isopropoxy group (in 827593-20-4) introduces greater steric hindrance compared to methoxy or linear propoxy groups (e.g., 828272-37-3). This bulkiness may reduce crystallization efficiency or alter packing motifs in the solid state, as inferred from crystallographic studies using tools like SHELX .
Electronic Effects : Methoxy groups are electron-donating via resonance, activating the aromatic ring toward electrophilic substitution. In contrast, the chloro group is electron-withdrawing, creating a polarized electronic environment that directs reactivity to specific ring positions.
Solubility : The methyl group in 1503396-31-3 reduces polarity compared to methoxy-substituted analogs, likely decreasing solubility in polar solvents.
Biological Activity
5-Chloro-2-isopropoxy-3-methoxybenzaldehyde is a synthetic organic compound that has garnered attention for its potential biological activities. This article reviews the available literature on the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
This compound possesses a complex structure that contributes to its biological activity. The presence of the chloro group, isopropoxy group, and methoxy group on the benzaldehyde framework enhances its reactivity and interaction with biological targets.
Anticancer Activity
Research has indicated that this compound exhibits significant anticancer properties. In vitro studies have shown that this compound can inhibit tubulin polymerization, a critical process in cancer cell division.
| Compound | Inhibition of Tubulin Polymerization (IC50 μM) | % Inhibition of Colchicine Binding |
|---|---|---|
| This compound | 1.2 ± 0.1 | 72 ± 2 (5 μM) |
This data suggests that the compound effectively disrupts microtubule dynamics, which is essential for mitosis in cancer cells, leading to cytotoxic effects against various human cancer cell lines such as SK-OV-3 (ovarian), NCI-H460 (lung), and DU-145 (prostate) .
Enzyme Inhibition
The compound has also been studied for its inhibitory effects on various enzymes. For instance, it has shown potential as an inhibitor of acetylcholinesterase (AChE), which is relevant for neurodegenerative diseases like Alzheimer's. The IC50 values for AChE inhibition were reported at approximately 0.22 μM, indicating a strong inhibitory effect .
The mechanism by which this compound exerts its biological effects involves several pathways:
- Tubulin Binding : The compound binds to tubulin, inhibiting its polymerization and disrupting microtubule formation.
- Enzyme Interaction : It interacts with active sites of enzymes like AChE, leading to competitive inhibition.
- Cell Signaling Modulation : There is evidence suggesting that this compound may modulate cell signaling pathways involved in apoptosis and cell proliferation.
Case Studies
In a notable study, researchers synthesized several derivatives of benzaldehyde compounds, including this compound, and evaluated their anticancer properties. The results demonstrated that modifications to the benzaldehyde structure significantly influenced their cytotoxicity against cancer cell lines. The study concluded that compounds with similar structural features could serve as lead compounds for developing new anticancer agents .
Q & A
Q. What are the common synthetic routes for preparing 5-Chloro-2-isopropoxy-3-methoxybenzaldehyde, and how can purity be optimized?
Answer: A typical synthesis involves multi-step functionalization of benzaldehyde derivatives. For example:
- Step 1: Chlorination at the 5-position using reagents like SOCl₂ or Cl₂ under controlled conditions.
- Step 2: Alkylation (e.g., isopropoxy group introduction) via nucleophilic substitution with isopropyl bromide and a base (e.g., K₂CO₃) in DMF .
- Step 3: Methoxy group protection/deprotection to ensure regioselectivity.
Purity Optimization:
Q. How should researchers characterize this compound spectroscopically?
Answer:
Q. What safety protocols are critical when handling this compound?
Answer:
- Personal Protective Equipment (PPE): Nitrile gloves, lab coat, and safety goggles to prevent skin/eye contact. Use fume hoods to avoid inhalation .
- Spill Management: Absorb with inert material (e.g., sand) and dispose as halogenated waste. Avoid aqueous drains due to environmental toxicity .
- Storage: In airtight containers under inert gas (N₂/Ar) to prevent oxidation; store away from light at 2–8°C .
Advanced Research Questions
Q. How can reaction yields be improved during isopropoxy group installation?
Answer:
- Catalyst Screening: Use phase-transfer catalysts (e.g., TBAB) to enhance nucleophilic substitution efficiency .
- Solvent Optimization: Replace DMF with polar aprotic solvents like DMSO to stabilize transition states.
- Kinetic Monitoring: Track reaction progress via TLC (Rf ~0.5 in hexane/EtOAc 3:1) to terminate before side reactions (e.g., over-alkylation) occur .
Q. How do electronic effects of substituents influence the aldehyde’s reactivity in cross-coupling reactions?
Answer: The electron-withdrawing Cl and OCH₃ groups:
- Deactivate the aromatic ring, reducing electrophilicity at the aldehyde position.
- Directing Effects: Meta-directing Cl and ortho/para-directing OCH₃ alter regioselectivity in reactions like Friedel-Crafts alkylation.
- Experimental Validation: Compare reaction rates with analogs (e.g., 5-Fluoro-2-methoxybenzaldehyde) using kinetic studies (UV-Vis monitoring at λ = 280 nm) .
Q. How can contradictory bioactivity data from different assays be resolved?
Answer:
- Assay Replication: Test in multiple models (e.g., bacterial vs. mammalian cells) to rule out false positives .
- Solubility Checks: Ensure the compound is dissolved in DMSO ≤0.1% to avoid cytotoxicity artifacts .
- Metabolite Profiling: Use LC-MS to identify degradation products that may interfere with activity .
Q. What computational methods predict the compound’s environmental toxicity?
Answer:
Q. What strategies mitigate crystallization challenges during scale-up?
Answer:
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
